molecular formula C25H20N2O4 B12738858 Ethyl (4-((2-phenyl-1,8-naphthyridin-3-yl)carbonyl)phenoxy)acetate CAS No. 136603-10-6

Ethyl (4-((2-phenyl-1,8-naphthyridin-3-yl)carbonyl)phenoxy)acetate

Cat. No.: B12738858
CAS No.: 136603-10-6
M. Wt: 412.4 g/mol
InChI Key: XTIOSMJNZQCYQQ-UHFFFAOYSA-N
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Description

Ethyl (4-((2-phenyl-1,8-naphthyridin-3-yl)carbonyl)phenoxy)acetate is a complex organic compound that belongs to the class of naphthyridines Naphthyridines are heterocyclic compounds containing a fused ring system with nitrogen atoms

Preparation Methods

The synthesis of Ethyl (4-((2-phenyl-1,8-naphthyridin-3-yl)carbonyl)phenoxy)acetate typically involves multicomponent reactions, Friedländer synthesis, and metal-catalyzed reactions. One common synthetic route includes the reaction of substituted aromatic aldehydes, 2-aminopyridine, and ethyl cyanoacetate in the presence of a catalyst such as N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and environmental impact.

Chemical Reactions Analysis

Ethyl (4-((2-phenyl-1,8-naphthyridin-3-yl)carbonyl)phenoxy)acetate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used but can include derivatives with modified functional groups or ring structures .

Scientific Research Applications

This compound has a wide range of scientific research applications. In medicinal chemistry, it is explored for its potential as an anticancer, antimicrobial, and antiviral agent due to its ability to interact with biological targets. In materials science, it is used in the development of light-emitting diodes, dye-sensitized solar cells, and molecular sensors. Additionally, it serves as a ligand in coordination chemistry, forming complexes with metals that have unique catalytic and electronic properties .

Mechanism of Action

The mechanism of action of Ethyl (4-((2-phenyl-1,8-naphthyridin-3-yl)carbonyl)phenoxy)acetate involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit enzymes or interfere with DNA replication, leading to its antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Ethyl (4-((2-phenyl-1,8-naphthyridin-3-yl)carbonyl)phenoxy)acetate can be compared with other naphthyridine derivatives such as 1,5-naphthyridines and 1,6-naphthyridines. These compounds share similar core structures but differ in the position of nitrogen atoms and substituents, leading to variations in their chemical properties and applications. For example, 1,5-naphthyridines are known for their biological activities, while 1,6-naphthyridines are explored for their anticancer properties .

Properties

CAS No.

136603-10-6

Molecular Formula

C25H20N2O4

Molecular Weight

412.4 g/mol

IUPAC Name

ethyl 2-[4-(2-phenyl-1,8-naphthyridine-3-carbonyl)phenoxy]acetate

InChI

InChI=1S/C25H20N2O4/c1-2-30-22(28)16-31-20-12-10-18(11-13-20)24(29)21-15-19-9-6-14-26-25(19)27-23(21)17-7-4-3-5-8-17/h3-15H,2,16H2,1H3

InChI Key

XTIOSMJNZQCYQQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)COC1=CC=C(C=C1)C(=O)C2=C(N=C3C(=C2)C=CC=N3)C4=CC=CC=C4

Origin of Product

United States

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